molecular formula C9H9NO2 B12887867 5-Phenyl-4,5-dihydroisoxazol-5-ol CAS No. 53009-35-1

5-Phenyl-4,5-dihydroisoxazol-5-ol

Cat. No.: B12887867
CAS No.: 53009-35-1
M. Wt: 163.17 g/mol
InChI Key: JSGPETSCXWSANZ-UHFFFAOYSA-N
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Description

5-Phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4,5-dihydroisoxazol-5-ol typically involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. One common method is the reaction of phenyl nitrile oxide with an appropriate alkene under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the development of metal-free synthetic routes has been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various phenyl-substituted isoxazoles .

Scientific Research Applications

5-Phenyl-4,5-dihydroisoxazol-5-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

53009-35-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-phenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C9H9NO2/c11-9(6-7-10-12-9)8-4-2-1-3-5-8/h1-5,7,11H,6H2

InChI Key

JSGPETSCXWSANZ-UHFFFAOYSA-N

Canonical SMILES

C1C=NOC1(C2=CC=CC=C2)O

Origin of Product

United States

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